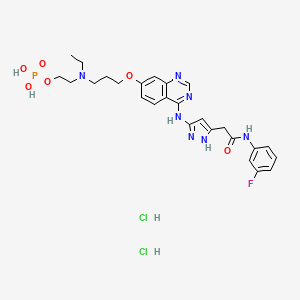

Barasertib dihydrochloride

概要

説明

AZD 1152 (塩酸塩) は、バラセルチブとしても知られており、オーロラキナーゼBの強力で選択的な阻害剤です。オーロラキナーゼは、細胞分裂中に染色体の配列、分離、および細胞質分裂において重要な役割を果たすセリン/スレオニンキナーゼです。 AZD 1152 (塩酸塩) は、細胞分裂を阻害し、癌細胞のアポトーシスを誘導する能力があるため、主に癌研究で使用されています .

作用機序

AZD 1152 (塩酸塩) は、オーロラキナーゼBを選択的に阻害することによって作用します。オーロラキナーゼBの阻害は、紡錘体チェックポイント機能と染色体配列を混乱させ、細胞質分裂の阻害とそれに続く癌細胞のアポトーシスにつながります。関係する分子標的と経路には、以下が含まれます。

オーロラキナーゼB: セリン10でヒストンH3のリン酸化を担当する主な標的です。

紡錘体集合チェックポイント: このチェックポイントの混乱は、有糸分裂停止と細胞死につながります

生化学分析

Biochemical Properties

Barasertib dihydrochloride plays a significant role in biochemical reactions by selectively inhibiting Aurora B kinase. This inhibition disrupts the normal function of the enzyme, leading to the failure of proper chromosome alignment and segregation during mitosis . This compound interacts with several biomolecules, including proteins involved in the mitotic checkpoint, such as survivin and INCENP (inner centromere protein). These interactions result in the disruption of the mitotic spindle assembly and ultimately lead to cell cycle arrest and apoptosis .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis. This compound influences cell signaling pathways by inhibiting the phosphorylation of histone H3, a key substrate of Aurora B kinase . Additionally, this compound affects gene expression by downregulating the expression of genes involved in cell proliferation and survival, such as cyclin B1 and survivin . It also impacts cellular metabolism by disrupting the normal function of mitochondria, leading to increased production of reactive oxygen species and subsequent cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the ATP-binding pocket of Aurora B kinase. This binding inhibits the kinase activity of Aurora B, preventing the phosphorylation of its substrates . The inhibition of Aurora B kinase activity leads to the disruption of the mitotic checkpoint, resulting in chromosome misalignment and segregation errors . This compound also induces the activation of the intrinsic apoptotic pathway by promoting the release of cytochrome c from mitochondria and subsequent activation of caspases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, with a half-life of approximately 12 hours . Prolonged exposure to this compound can lead to the development of resistance in cancer cells, primarily through the upregulation of efflux transporters and mutations in the Aurora B kinase gene . Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, this compound can cause adverse effects, including myelosuppression and gastrointestinal toxicity . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of Aurora B kinase activity and subsequent antitumor effects .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidative pathways . The main metabolic pathways involve the cleavage of the phosphate group to form barasertib-hQPA, followed by oxidation and loss of the fluoroaniline moiety . The metabolism of this compound is mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolites are excreted primarily through feces, with a smaller proportion excreted in urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with efflux transporters, such as P-glycoprotein, which can limit its intracellular accumulation and contribute to the development of resistance . This compound is extensively distributed to tissues, with a slow rate of total clearance . It accumulates in tumor tissues, leading to sustained inhibition of Aurora B kinase activity and antitumor effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to be in proximity to Aurora B kinase to exert its inhibitory effects . This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its distribution within the cell is sufficient to achieve effective inhibition of Aurora B kinase activity and subsequent antitumor effects .

準備方法

AZD 1152 (塩酸塩) は、ピラゾロキナゾリンオーロラキナーゼ阻害剤、特にAZD 1152-ヒドロキシキナゾリンピラゾールアニリド (HQPA) の二水素リン酸プロドラッグとして合成されます。合成には、以下のステップが含まれます。

ピラゾロキナゾリンコアの形成: これは、適切なアニリンをピラゾール誘導体と制御された条件下で反応させることにより行われます。

置換反応: コア構造は、阻害活性を高める官能基を導入するために、さまざまな置換反応を受けます。

二水素リン酸プロドラッグへの変換: 最後のステップでは、活性化合物をその二水素リン酸形に変換して、溶解性とバイオアベイラビリティを向上させます.

工業生産方法では、通常、収率と純度を高くするために、最適化された反応条件を使用した大規模合成が用いられます。その後、化合物は結晶化やクロマトグラフィーなどの技術を使用して精製されます。

化学反応の分析

AZD 1152 (塩酸塩) は、いくつかのタイプの化学反応を受けます。

酸化と還元: これらの反応は、安定な構造のため、この化合物ではあまり見られません。

置換反応: この化合物は、特にピラゾール環とキナゾリン環で、活性と選択性を変更するために、置換反応を受けることができます。

加水分解: 血漿中では、AZD 1152 (塩酸塩) は、加水分解によって、その活性型であるAZD 1152-HQPAに迅速に変換されます.

これらの反応で使用される一般的な試薬と条件には、加水分解用の強酸または強塩基、置換反応用のさまざまな有機溶媒などがあります。 これらの反応によって生成される主要な生成物は、オーロラキナーゼBの活性阻害剤であるAZD 1152-HQPAです .

4. 科学研究の応用

AZD 1152 (塩酸塩) は、いくつかの科学研究に利用されています。

癌研究: 白血病、結腸がん、肺がん、乳がんを含むさまざまな癌細胞株に対する効果を調査するために、前臨床研究で広く使用されています。 .

細胞周期研究: 研究者は、この化合物を用いて、オーロラキナーゼBの細胞周期調節と有糸分裂における役割を研究しています。

創薬: AZD 1152 (塩酸塩) は、癌治療のためのオーロラキナーゼを標的とする新しい阻害剤の開発のためのリード化合物として役立っています.

科学的研究の応用

AZD 1152 (hydrochloride) has several scientific research applications:

Cancer Research: It is extensively used in preclinical studies to investigate its effects on various cancer cell lines, including leukemia, colon, lung, and breast cancers. .

Cell Cycle Studies: Researchers use this compound to study the role of Aurora kinase B in cell cycle regulation and mitosis.

Drug Development: AZD 1152 (hydrochloride) serves as a lead compound for developing new inhibitors targeting Aurora kinases for cancer therapy.

類似化合物との比較

AZD 1152 (塩酸塩) は、ZM447439やVX-680などの他のオーロラキナーゼ阻害剤と比較されます。 これらの化合物はすべてオーロラキナーゼを阻害しますが、AZD 1152 (塩酸塩) は、オーロラキナーゼBに対する高い選択性と、広範囲の癌細胞株でアポトーシスを誘導する能力が特徴です .

類似化合物

ZM447439: オーロラキナーゼAとBの強力な阻害剤ですが、AZD 1152 (塩酸塩) に比べて選択性が低いです。

VX-680: オーロラキナーゼA、B、およびCに対して活性を持つ別のオーロラキナーゼ阻害剤ですが、薬物動態特性が異なります.

結論として、AZD 1152 (塩酸塩) は、オーロラキナーゼBの強力で選択的な阻害のために、癌研究において貴重な化合物であり、新しい癌治療薬の開発のための有望な候補です。

特性

IUPAC Name |

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRMFUIHQMEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2FN7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722543-50-2 | |

| Record name | Barasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

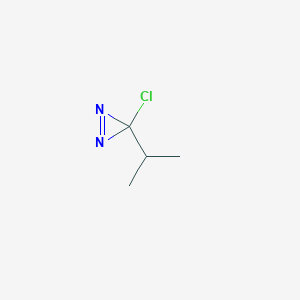

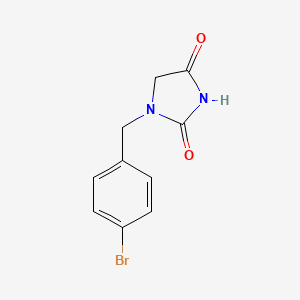

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Butyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1628154.png)

![6,8-Diazabicyclo[3.2.2]nonane](/img/structure/B1628158.png)

![6-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1628172.png)